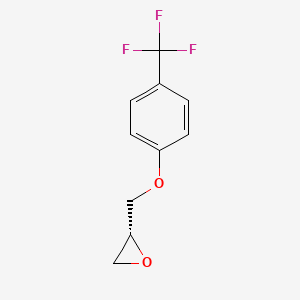

(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Overview

Description

“®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound that is related to Fluoxetine Hydrochloride . Fluoxetine Hydrochloride contains NLT 98.0% and NMT 102.0% of fluoxetine hydrochloride (C17H18F3NO·HCl), calculated on the anhydrous basis .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods and techniques .Molecular Structure Analysis

The molecular structure of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using techniques such as 19F-centered NMR . This technique uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” can be analyzed using various techniques . For example, Photoelectron circular dichroism (PECD) is a technique used for chiral differentiation .Scientific Research Applications

Chiral Resolution Reagents

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been highlighted as a new, synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and demonstrates versatility by reacting with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This allows for straightforward identification and quantification of diastereomeric products using NMR and HPLC, showcasing its potential as a reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Material Chemistry and Polymer Science

The stability of silorane dental monomers in aqueous systems was investigated, given that compounds containing oxirane groups are known for their reactivity with water. This could affect the stability of composite materials. Siloranes showed remarkable stability in various aqueous environments, suggesting their suitability for low shrinkage/stress dental composites, contrasting with conventional dioxiranes and oxirane-functional monomers which exhibited more reactivity under similar conditions (Eick et al., 2006).

Organic Synthesis

Trifluoromethanesulfonic acid catalyzed alkylation of arenes with Methyl (R)-glycidate highlights the high regioselectivity and stereospecificity of reactions involving glycidate derivatives. This process results in α-hydroxy-β-arylpropanoate derivatives with significant implications for synthesizing complex organic molecules (Linares-Palomino et al., 2005).

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the future directions of research on “®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” and related compounds may involve further exploration of their potential applications in these fields .

Mechanism of Action

Target of action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this compound could interact with a variety of biological targets due to the presence of this group.

Mode of action

Without specific studies on this compound, it’s hard to say exactly how it interacts with its targets. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. The trifluoromethyl group is known to play a role in a variety of biochemical reactions .

Properties

IUPAC Name |

(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFXQNABVOHIB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652901 | |

| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-84-2 | |

| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1499125.png)